Iron(II) icosanoate
Description
Iron(II) icosanoate is the iron(II) salt of icosanoic acid (C19H39COOH), a saturated fatty acid with a 20-carbon chain. Metal carboxylates, particularly long-chain derivatives like icosanoate, exhibit unique physicochemical characteristics due to their hydrophobic alkyl chains and polar carboxylate groups. These compounds are typically insoluble in water but soluble in organic solvents, making them suitable for applications in catalysis, materials science, and thin-film technologies .
Properties
Molecular Formula |
C40H78FeO4 |
|---|---|
Molecular Weight |
678.9 g/mol |
IUPAC Name |
icosanoate;iron(2+) |
InChI |
InChI=1S/2C20H40O2.Fe/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h2*2-19H2,1H3,(H,21,22);/q;;+2/p-2 |
InChI Key |
PVZOTXOEUOCVPV-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCC(=O)[O-].[Fe+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Iron(II) icosanoate can be synthesized through the reaction of iron(II) chloride with icosanoic acid in the presence of a base. The reaction typically involves dissolving iron(II) chloride in an appropriate solvent, such as ethanol, and then adding icosanoic acid along with a base like sodium hydroxide to facilitate the formation of the this compound complex. The reaction is usually carried out under reflux conditions to ensure complete reaction and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include the use of larger reaction vessels, continuous stirring, and controlled temperature conditions to optimize yield and purity. Additionally, purification steps such as filtration and recrystallization may be employed to obtain high-purity this compound suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Iron(II) icosanoate undergoes various chemical reactions, including:
Oxidation: Iron(II) can be oxidized to iron(III) in the presence of oxidizing agents.
Reduction: Iron(III) can be reduced back to iron(II) using reducing agents.
Substitution: Ligand exchange reactions can occur, where the icosanoate ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out in aqueous or organic solvents.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used to reduce iron(III) back to iron(II).
Substitution: Ligand exchange reactions can be facilitated by adding competing ligands in excess under controlled temperature and pH conditions.
Major Products Formed
Oxidation: Iron(III) icosanoate and other iron(III) complexes.
Reduction: Regeneration of this compound.
Substitution: Formation of new iron(II) complexes with different ligands.
Scientific Research Applications
Iron(II) icosanoate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other iron complexes and as a catalyst in various organic reactions.
Biology: Investigated for its potential role in biological systems, particularly in iron metabolism and transport.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent for iron deficiency.
Industry: Utilized in the production of specialized materials, such as magnetic nanoparticles and coatings.
Mechanism of Action
The mechanism of action of iron(II) icosanoate involves its ability to participate in redox reactions, where it can alternate between iron(II) and iron(III) states. This redox activity is crucial for its role as a catalyst and in biological systems. The molecular targets and pathways involved include interactions with enzymes and proteins that require iron as a cofactor, as well as participation in electron transfer processes.
Comparison with Similar Compounds
Iron(II) Carboxylates
Iron(II) carboxylates vary significantly in properties based on the chain length of the fatty acid:
- Iron(II) Acetate (C2H3O2) : Highly water-soluble and widely used in organic synthesis and coordination chemistry. It forms complexes with ligands like bipyridine and is redox-active, participating in oxidation-reduction reactions .
- Such compounds are often used as lubricants or stabilizers due to their hydrophobic nature.
Key Differences :
| Property | Iron(II) Acetate | Iron(II) Icosanoate (Inferred) |
|---|---|---|
| Solubility in Water | High | Negligible |
| Thermal Stability | Moderate | High (due to strong van der Waals interactions) |
| Applications | Catalysis, synthesis | Thin films, hydrophobic coatings |
This compound’s extended alkyl chain likely enhances thermal stability and reduces reactivity compared to shorter-chain analogues .
Other Metal Icosanoates
Metal icosanoates exhibit diverse applications depending on the metal center:
- Cadmium Icosanoate: Used in Langmuir-Blodgett (LB) films for radioactive sources (e.g., <sup>3</sup>H and <sup>109</sup>Cd).
- Likely used in niche industrial contexts as a stabilizer .
Functional Comparison :
| Compound | Key Application | Toxicity Concern |
|---|---|---|
| Cadmium Icosanoate | Radioactive thin films | High (Cd toxicity) |
| Lead Icosanoate | Industrial stabilizers | Severe (Pb toxicity) |
| This compound | Potential films, coatings | Low (biocompatible) |
This compound may offer a safer alternative to cadmium and lead derivatives in material science .
Transition Metal Fatty Acid Salts
- Nickel Palmitate (C16H31O2) : Used in catalysis and polymer stabilization. Nickel’s +2 oxidation state allows for diverse coordination geometries, similar to iron(II) .
- Calcium Isooctanoate (C8H15O2): A shorter-chain carboxylate with applications in lubricants and coatings. Calcium’s +2 charge enables ionic bonding, contrasting with iron’s variable redox states .
Structural Insights :
- This compound likely adopts a polymeric structure with bridging carboxylate ligands, common in transition metal carboxylates.
- Nickel and cadmium analogues show higher thermal stability due to stronger metal-oxygen bonds compared to iron .
Data Tables
Table 2: Thermal Stability of Metal Carboxylates
| Compound | Decomposition Temp. (°C) |
|---|---|
| Iron(II) Acetate | ~200 |
| Cadmium Icosanoate | >300 |
| Nickel Palmitate | ~280 |
Q & A
Q. How can isotopic labeling (e.g., ⁵⁷Fe) enhance mechanistic understanding of ligand exchange dynamics in this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
